2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, nitrophenyl group, and thioacetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the imidazole derivative with thioacetic acid under reflux conditions.
Final Coupling Reaction: The final step involves coupling the thioacetamide intermediate with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thioacetamides.
Scientific Research Applications
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide
- 2-((5-(4-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((5-(3-nitrophenyl)-1-(m-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
The uniqueness of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-17-10-12-20(13-11-17)27-24(30)16-33-25-26-15-23(19-7-5-8-21(14-19)29(31)32)28(25)22-9-4-3-6-18(22)2/h3-15H,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMUTQNNNMLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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